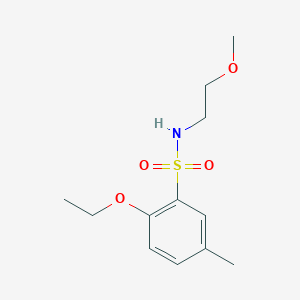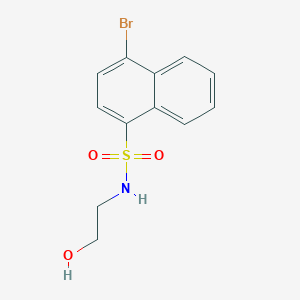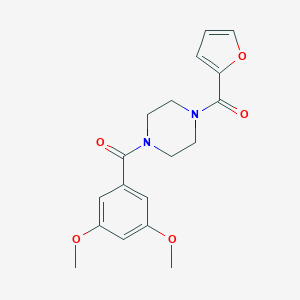![molecular formula C19H23FN2O3S B245647 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine, also known as EF5, is a chemical compound that has gained significant attention in the field of scientific research. EF5 is a hypoxia marker that is utilized to identify hypoxic regions within tumors and tissues. Hypoxia refers to a condition in which the oxygen supply to a tissue or organ is inadequate. Hypoxic regions within tumors are known to be resistant to radiation therapy and chemotherapy, making them a major challenge in cancer treatment. EF5 has been extensively studied for its ability to identify and target hypoxic regions, making it a valuable tool in cancer research.
Mécanisme D'action
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine works by binding to proteins that are expressed under hypoxic conditions. The binding of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine to these proteins allows for the identification of hypoxic regions within tumors. Once identified, these regions can be targeted for treatment using radiation therapy or chemotherapy.
Biochemical and Physiological Effects:
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been shown to have minimal toxicity and is well-tolerated in animal models. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine is metabolized in the liver and excreted in the urine. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has no known physiological effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine in lab experiments include its ability to identify hypoxic regions within tumors, its minimal toxicity, and its well-tolerated nature in animal models. The limitations of using 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.
Orientations Futures
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has the potential to be used in clinical trials to evaluate the efficacy of new cancer treatments. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine can also be modified to improve its binding affinity to hypoxic proteins, making it an even more effective hypoxia marker. Additionally, 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine can be used in combination with other imaging techniques to improve the accuracy of tumor imaging. Further research is needed to fully understand the potential applications of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine in cancer research.
Méthodes De Synthèse
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine can be synthesized using a multi-step process that involves the reaction of 1-(4-ethylphenyl)piperazine with 5-fluoro-2-methoxybenzenesulfonyl chloride. The reaction yields 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine as a white solid that can be purified using chromatography techniques. The synthesis of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its ability to identify hypoxic regions within tumors. Hypoxic regions are known to be resistant to radiation therapy and chemotherapy, making them a major challenge in cancer treatment. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine is used as a hypoxia marker to identify these regions and target them for treatment. 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine has also been used in preclinical studies to evaluate the efficacy of new cancer treatments. The ability of 1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine to identify hypoxic regions within tumors has made it a valuable tool in cancer research.
Propriétés
Formule moléculaire |
C19H23FN2O3S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23FN2O3S/c1-3-15-4-7-17(8-5-15)21-10-12-22(13-11-21)26(23,24)19-14-16(20)6-9-18(19)25-2/h4-9,14H,3,10-13H2,1-2H3 |
Clé InChI |
HABPVNJLPUVTDQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
SMILES canonique |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)




![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)

![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)

![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)